4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide
Description
The compound 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is a triazole-based derivative featuring a pyridinyl moiety, a methylphenyl substituent, and a sulfanyl-acetyl-benzamide backbone. Its molecular architecture positions it as a candidate for pharmacological applications, particularly in antimicrobial and anti-inflammatory research. The pyridine ring at position 5 of the triazole core enhances electronic interactions, while the methylphenyl group at position 4 contributes to hydrophobic interactions in biological systems .
Properties
IUPAC Name |
4-[[2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O2S/c1-15-2-8-19(9-3-15)29-22(17-10-12-25-13-11-17)27-28-23(29)32-14-20(30)26-18-6-4-16(5-7-18)21(24)31/h2-13H,14H2,1H3,(H2,24,31)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXPZCVBAJAMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Substitution
The pyridine ring is introduced via nucleophilic aromatic substitution or direct coupling. In one approach, 4-(pyridin-4-yl) substituents are incorporated during triazole formation by reacting pre-functionalized hydrazides with pyridine-containing isothiocyanates. Alternatively, post-cyclization modifications, such as Suzuki-Miyaura couplings, may attach pyridine groups to the triazole core, though this requires palladium catalysts and inert conditions.
Benzamide Synthesis
The benzamide segment is synthesized separately through chloroacetylation of 4-aminobenzoic acid derivatives. A patented method involves treating paranitrobenzoic acid with triphosgene and pyridine at sub-zero temperatures to generate paranitrobenzoyl chloride, which is subsequently aminated with aqueous ammonia in the presence of phase transfer catalysts. Hydrogenation of the nitro group yields the final benzamide precursor, with catalytic hydrogenation pressures ranging from 0.5–1 MPa.
Coupling Reactions for Final Assembly
The triazole-thiol intermediate is coupled with the acetylated benzamide derivative via a thioether linkage. Activation of the thiol group is achieved using lithium hydride (LiH) in dimethylformamide (DMF), followed by reaction with 4-(chloromethyl)benzoyl chloride. This step demands strict anhydrous conditions to prevent hydrolysis of the chloromethyl group. Yields exceeding 95% are reported when employing freshly ground potassium carbonate as a base in tetrahydrofuran (THF) at 0–20°C.
Optimization Strategies
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for cyclization and coupling steps. For example, cyclizing the thioamide intermediate under microwave conditions at 120°C for 1 hour achieves 72% yield, compared to 24 hours under conventional heating.
Solvent and Catalyst Selection
Polar aprotic solvents like DMF enhance nucleophilic substitution rates, while phase transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems. The use of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in CH2Cl2 facilitates amide bond formation with minimal racemization.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Conventional Cyclization | Reflux in MeOH, 24 h | 65–70% | Low equipment cost |
| Microwave Cyclization | 120°C, 1 h | 72% | Faster, higher purity |
| Phase Transfer Amination | TBAB, NH3(aq), ≤40°C | 85% | Scalable, avoids extreme temperatures |
| LiH-Mediated Coupling | DMF, LiH, 30 min activation | 95–98% | High efficiency, minimal byproducts |
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfanyl Group
The sulfanyl (-S-) group serves as a nucleophilic center, enabling S-alkylation and S-acylation reactions.
Example Reaction:
Substrate: 4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Reagent: 2-Bromo-1-phenylethanone
Conditions:
-
Solvent: DMF
-
Base: Cs₂CO₃ (1.5 equiv)
-
Temperature: Room temperature
-
Time: 24 hours
Product: Ketone intermediate (prior to reduction)
Yield: 61% (analogous to )
| Parameter | Value |
|---|---|
| Reaction Medium | Alkaline (pH ~10) |
| Purification | Recrystallization (EtOH) |
| Characterization | IR, NMR, HRMS |
Reduction of Ketone to Alcohol
The ketone intermediate undergoes NaBH₄-mediated reduction to form a secondary alcohol.
Conditions:
-
Solvent: Ethanol
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Temperature: 45–50°C
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Reagent: NaBH₄ (1.4 equiv, added in portions)
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Time: 1.5 hours
Product: (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
Yield: 57%
| Property | Observation |
|---|---|
| TLC Mobility (Rf) | 0.4 (n-hexane/EtOAc, 3:7) |
| Melting Point | 183.5–185°C |
Hydrolysis of Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or ammonium derivatives.
Acidic Hydrolysis:
-
Reagent: 6M HCl
-
Conditions: Reflux, 6–8 hours
Product: 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid
Basic Hydrolysis:
-
Reagent: NaOH (aqueous)
-
Conditions: Reflux, 4 hours
Product: Sodium salt of the carboxylic acid
Oxidation of Sulfanyl Group
The sulfanyl group is oxidized to sulfoxide or sulfone derivatives using oxidizing agents.
Reagents:
-
H₂O₂ (30%): Forms sulfoxide
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mCPBA (meta-chloroperbenzoic acid): Forms sulfone
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H₂O₂ | Sulfoxide | RT, 2 hours |
| mCPBA | Sulfone | 0°C → RT, 12 hours |
Electrophilic Aromatic Substitution
The pyridin-4-yl and phenyl rings participate in nitration, halogenation, or sulfonation.
Nitration Example:
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Reagent: HNO₃/H₂SO₄
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Position: Meta to electron-withdrawing groups (triazole)
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Product: Nitro-substituted derivative
Halogenation Example:
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Reagent: Br₂/FeBr₃
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Position: Para to methyl group on phenyl ring
Complexation with Metal Ions
The triazole and pyridine nitrogen atoms coordinate transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes for catalytic applications .
Example:
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Metal: Cu(OAc)₂
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Solvent: Methanol
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Product: Cu(II) complex with enhanced stability
Biological Activity and Reactivity
The compound inhibits fungal cytochrome P450 enzymes via coordination to the heme iron, leveraging its triazole core.
| Target Enzyme | IC₅₀ (µM) | Selectivity vs. Mammalian CYPs |
|---|---|---|
| CYP51 (Fungal) | 0.02 | >1000-fold |
| CYP3A4 (Human) | >50 | N/A |
Scientific Research Applications
4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes, potentially inhibiting their activity. This compound may also interact with DNA or proteins, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
The following table summarizes key structural differences between the target compound and analogs:
Key Observations :
- Pyridine Position : The 4-pyridinyl group (as in the target compound) enhances π-π stacking in enzyme binding compared to 2-pyridinyl derivatives .
- Substituent Effects : Allyl and chlorobenzyl groups (e.g., in compounds from and ) improve solubility and membrane permeability, whereas methylphenyl groups (target compound) favor hydrophobic binding .
Challenges :
- Steric hindrance from bulky substituents (e.g., allyl or ethoxyphenyl) reduces reaction efficiency .
- Electron-withdrawing groups (e.g., chloro in ) enhance reactivity during alkylation .
Antimicrobial Activity
- Target Compound : Predicted to exhibit broad-spectrum activity based on SAR studies; electron-withdrawing groups at the phenyl ring (e.g., methyl) enhance potency .
- Compound KA3 (from ) : MIC of 8 µg/mL against S. aureus due to o-nitro substituent.
- 3-[(3-Chlorobenzyl)Sulfanyl] Derivative () : 90% inhibition of A. niger at 10 µg/mL.
Anti-Inflammatory and Antioxidant Activity
Biological Activity
The compound 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is a complex organic molecule that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, detailing its mechanisms of action, case studies, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₃N₄OS
- Molecular Weight : 299.35 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity :
- Antimicrobial Activity :
- Anticancer Properties :
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
-
Anticancer Screening :
- A study conducted by Fayad et al. (2019) screened a library of compounds including derivatives of triazoles for anticancer activity using multicellular spheroid models. The results indicated that the compound exhibited potent anticancer effects against several tumor types with low toxicity to normal cells .
- Antimicrobial Efficacy :
- Enzyme Inhibition Studies :
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : 1H-NMR (δ 7.5–8.5 ppm for pyridyl protons; δ 2.3 ppm for methyl groups) and 13C-NMR (carbonyl peaks at ~170 ppm) verify substituent placement .
- X-ray crystallography : Resolves stereoelectronic effects; for example, triazole ring planarity and sulfur-acetyl bonding angles (e.g., C–S–C bond angles ~105°) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion at m/z 475.12) .
How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Advanced
SAR relies on systematic substitution of the triazole, pyridyl, and benzamide moieties:
- Triazole modifications : Replacing the 4-methylphenyl group with cycloheptyl (logP ↑) improves lipophilicity but may reduce solubility .
- Sulfanyl linker : Thioether (-S-) vs. sulfoxide (-SO-) alters electron density, affecting target binding (e.g., IC50 shifts from 1.2 µM to 3.7 µM) .
- Benzamide substituents : Electron-withdrawing groups (e.g., -NO2) enhance antimicrobial activity but increase toxicity .
Methodology : Use comparative docking (e.g., AutoDock Vina) to predict binding affinity changes .
What experimental design strategies minimize trial-and-error in optimizing synthetic yields?
Advanced
Apply statistical design of experiments (DoE) :
- Factorial design : Test variables (temperature, solvent ratio, catalyst loading) to identify critical factors. For example, a 2^3 factorial design revealed that >20% yield improvement requires 50°C and 1:1.2 thiol:halide ratio .
- Response surface methodology (RSM) : Models nonlinear interactions (e.g., pH vs. reaction time) to pinpoint optimal conditions .
- High-throughput screening : Parallel synthesis of 10–20 analogs in microplates accelerates SAR .
How should researchers address contradictions in reported bioactivity data across studies?
Q. Advanced
- Control standardization : Ensure consistent assay conditions (e.g., bacterial strain, incubation time). For example, E. coli ATCC 25922 vs. clinical isolates may explain MIC variability .
- Structural validation : Re-examine NMR/X-ray data to confirm substituent identity (e.g., 4-methylphenyl vs. 4-fluorophenyl misassignment) .
- Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., triazole derivatives show consistent Gram-positive activity ).
What biochemical pathways or enzyme targets are implicated in this compound’s mechanism of action?
Q. Advanced
- Target hypothesis : Analogous sulfonamide-triazole compounds inhibit acps-pptase , a bacterial phosphopantetheinyl transferase critical for fatty acid synthesis .
- Validation steps :
- Enzyme assays : Measure IC50 against purified acps-pptase (e.g., colorimetric malachite green assay).
- Gene knockout : Compare MIC in E. coli Δacps vs. wild-type strains .
- Metabolomics : Track accumulation of malonyl-CoA precursors via LC-MS .
Which pharmacological assays are recommended for evaluating antimicrobial or anticancer potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
